1-(4,6-Dimethylpyrimidin-2-yl)-2-(3-methylbutyl)guanidine
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Overview
Description
N-(4,6-dimethyl-2-pyrimidinyl)-N’'-isopentylguanidine is a chemical compound that belongs to the class of guanidines It is characterized by the presence of a pyrimidine ring substituted with two methyl groups at positions 4 and 6, and an isopentyl group attached to the guanidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-dimethyl-2-pyrimidinyl)-N’'-isopentylguanidine typically involves the reaction of 4,6-dimethyl-2-pyrimidinylamine with isopentyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the formation of the guanidine linkage. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods
On an industrial scale, the production of N-(4,6-dimethyl-2-pyrimidinyl)-N’'-isopentylguanidine may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for reagent addition and product separation can enhance the efficiency and scalability of the process. Additionally, optimizing reaction parameters such as temperature, pressure, and solvent choice can further improve the overall yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(4,6-dimethyl-2-pyrimidinyl)-N’'-isopentylguanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced guanidine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Electrophiles like alkyl halides, nucleophiles such as amines or thiols; reactions are conducted in polar solvents with appropriate catalysts or bases.
Major Products Formed
Oxidation: Oxo derivatives of N-(4,6-dimethyl-2-pyrimidinyl)-N’'-isopentylguanidine.
Reduction: Reduced guanidine derivatives with altered electronic properties.
Substitution: Functionalized pyrimidine derivatives with diverse chemical and biological activities.
Scientific Research Applications
N-(4,6-dimethyl-2-pyrimidinyl)-N’'-isopentylguanidine has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Studied for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4,6-dimethyl-2-pyrimidinyl)-N’'-isopentylguanidine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of enzymes, inhibiting their activity and modulating biochemical pathways. Additionally, it can interact with cellular receptors, influencing signal transduction and cellular responses. The specific molecular targets and pathways involved depend on the biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
- N-(4,6-dimethyl-2-pyrimidinyl)-N’'-isopropylguanidine
- N-(4,6-dimethyl-2-pyrimidinyl)-N’'-butylguanidine
- N-(4,6-dimethyl-2-pyrimidinyl)-N’'-ethylguanidine
Uniqueness
N-(4,6-dimethyl-2-pyrimidinyl)-N’'-isopentylguanidine is unique due to its specific substitution pattern on the pyrimidine ring and the presence of the isopentyl group. This structural configuration imparts distinct chemical and biological properties, making it a valuable compound for targeted applications. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, depending on the specific context of its use.
Properties
Molecular Formula |
C12H21N5 |
---|---|
Molecular Weight |
235.33 g/mol |
IUPAC Name |
1-(4,6-dimethylpyrimidin-2-yl)-2-(3-methylbutyl)guanidine |
InChI |
InChI=1S/C12H21N5/c1-8(2)5-6-14-11(13)17-12-15-9(3)7-10(4)16-12/h7-8H,5-6H2,1-4H3,(H3,13,14,15,16,17) |
InChI Key |
VQRBQKSABBCVEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=NCCC(C)C)N)C |
Origin of Product |
United States |
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